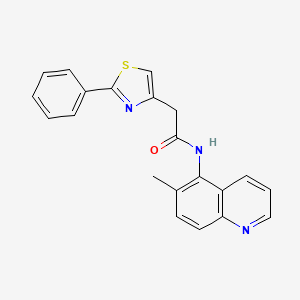
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known as MPT0B390, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival. N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide also inhibits the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. The compound also inhibits cancer cell migration and invasion, which are important processes for cancer metastasis. In addition, N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is its potent anti-cancer activity against a variety of cancer cell lines. The compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is that its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Orientations Futures
There are several potential future directions for research on N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. One area of interest is the development of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide derivatives with improved potency and selectivity. Another potential direction is the investigation of the compound's activity in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide and its potential clinical applications in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves several steps, including the reaction of 6-methylquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-phenyl-1,3-thiazole-4-carboxylic acid to form the intermediate product, which is subsequently reacted with ethylamine to yield the final product, N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide.
Applications De Recherche Scientifique
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that the compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propriétés
IUPAC Name |
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-9-10-18-17(8-5-11-22-18)20(14)24-19(25)12-16-13-26-21(23-16)15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRLMZIKNDLFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

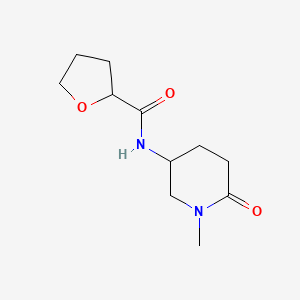
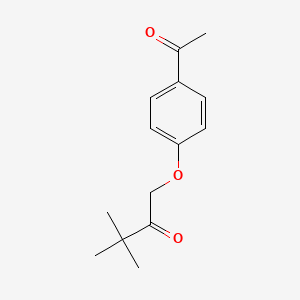
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
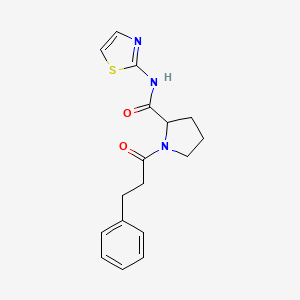
![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)
![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
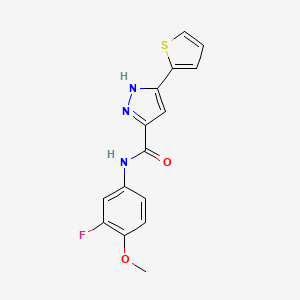
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
![N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7563937.png)
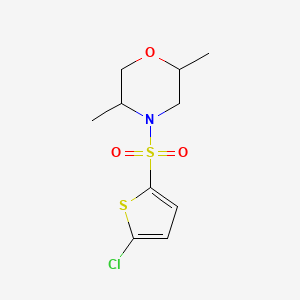
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7563951.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563954.png)